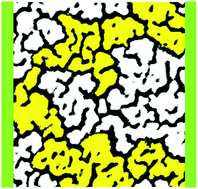Neuromorphic behaviour in discontinuous metal films†
Nanoscale Horizons Pub Date: 2022-03-01 DOI: 10.1039/D1NH00620G
Abstract
Physical systems that exhibit brain-like behaviour are currently under intense investigation as platforms for neuromorphic computing. We show that discontinuous metal films, comprising irregular flat islands on a substrate and formed using simple evaporation processes, exhibit correlated avalanches of electrical signals that mimic those observed in the cortex. We further demonstrate that these signals meet established criteria for criticality. We perform a detailed experimental investigation of the atomic-scale switching processes that are responsible for these signals, and show that they mimic the integrate-and-fire mechanism of biological neurons. Using numerical simulations and a simple circuit model, we show that the characteristic features of the switching events are dependent on the network state and the local position of the switch within the complex network. We conclude that discontinuous films provide an interesting potential platform for brain-inspired computing.


Recommended Literature
- [1] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [2] Tissue engineered scaffolds for corneal endothelial regeneration: a material's perspective
- [3] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [4] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [5] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field
- [6] Back cover
- [7] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [8] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [9] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [10] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†

Journal Name:Nanoscale Horizons
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 167750-79-0









